2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide
Description
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide (hereafter referred to as Compound A) features a phthalimide (1,3-dioxoisoindole) moiety connected via an acetamide linker to a benzothiazole ring substituted with a methylsulfonyl group at the 6-position. This structure combines electron-withdrawing groups (methylsulfonyl, phthalimide) with a heterocyclic benzothiazole core, which is common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S2/c1-28(25,26)10-6-7-13-14(8-10)27-18(19-13)20-15(22)9-21-16(23)11-4-2-3-5-12(11)17(21)24/h2-8H,9H2,1H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVJFWPUXYYWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological significance based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 357.38 g/mol. The structure features a benzothiazole moiety linked to an isoindole derivative, which is known for contributing to diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O4S |
| Molecular Weight | 357.38 g/mol |
| Purity | Typically ≥95% |
| CAS Number | [Specific CAS not found] |
Antitumor Activity
Recent studies have indicated that compounds containing the isoindole and benzothiazole frameworks exhibit significant antitumor properties. For instance, derivatives similar to our compound have been shown to inhibit tumor cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.
Case Study:
A study evaluating related benzothiazole derivatives reported IC50 values in the low micromolar range against breast cancer cells, suggesting that modifications in the benzothiazole structure can enhance potency (IC50 values ranging from 6.46 to 6.56 μM) .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. Research indicates that derivatives with similar functional groups exhibit activity against both Gram-positive and Gram-negative bacteria. The effectiveness was assessed using standard antibiotics as controls.
Findings:
In a comparative study, several synthesized compounds demonstrated broad-spectrum antibacterial activity at concentrations of 200 μg/mL. Notably, compounds with methylsulfonyl substitutions showed enhanced efficacy compared to their unsubstituted counterparts .
Anti-inflammatory Effects
Inflammation modulation is another area where this compound shows promise. Compounds with isoindole structures are known to interact with inflammatory pathways, potentially reducing cytokine release and inflammatory markers.
Research Insights:
In vitro assays have demonstrated that related compounds can significantly lower levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition: Many derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- DNA Interaction: Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases, disrupting DNA replication in cancer cells.
- Signal Pathway Modulation: They may influence signaling pathways such as NF-kB or MAPK pathways that are crucial in cell survival and proliferation.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways critical for microbial survival .
Anticancer Properties
The compound has shown promise in anticancer research. It is believed to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and colon cancer cells .
Antitubercular Activity
Recent investigations into the antitubercular properties of related compounds suggest that they may inhibit the growth of Mycobacterium tuberculosis. The evaluation included both in vitro and in vivo studies, where compounds were tested for their ability to inhibit essential mycobacterial enzymes .
Pharmaceutical Research
Given its diverse biological activities, this compound is being explored as a lead candidate for drug development in multiple therapeutic areas:
- Antimicrobial agents : Targeting infections caused by resistant strains.
- Anticancer therapies : Developing targeted treatments for specific types of cancer.
- Tuberculosis treatment : Offering new avenues for combating drug-resistant tuberculosis.
Molecular Modeling Studies
Molecular modeling and quantitative structure–activity relationship (QSAR) studies are being conducted to better understand the interactions between this compound and biological targets. These studies help predict the efficacy and safety profiles of new derivatives .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Phthalimide-Benzothiazole Derivatives
- Compound A : Benzothiazole-6-methylsulfonyl + phthalimide-acetamide.
- Compound 3b (): Replaces benzothiazole with a thienyl group. Synthesized via phthalimidoacetyl chloride and thiophenamine, yielding a yellowish powder (m.p. 208–212°C). IR data (1773, 1719 cm⁻¹) confirm carbonyl and amide groups.
- Compound 20 (): Benzothiazole-6-sulfamoyl + pyrimidinylthio-acetamide. Exhibits moderate carbonic anhydrase (CA) inhibition (CA II and XII isoforms) due to sulfonamide groups enhancing enzyme binding .
Benzothiazole-Substituted Analogues
Phthalimide Derivatives with Nitrate Esters ()
Compounds like (1,3-dioxoisoindol-2-yl)methyl nitrate (Compound 1) exhibit mutagenicity (up to 4,803 revertants/μmol) due to nitrate ester genotoxicity. In contrast, Compound A lacks nitrate groups, suggesting lower mutagenic risk. However, methylsulfonyl may introduce metabolic stability challenges .
Acetamide Variations
- Ethyl Acetamide (): 2-(1,3-dioxoisoindol-2-yl)-N-ethylacetamide (MW 232.24).
- Naphthyl Acetamide (): N-(1,3-dioxoisoindol-2-yl)-2-(1-naphthyl)acetamide. The bulky naphthyl group may enhance π-π stacking in protein binding but reduce solubility .
Preparation Methods
Sulfonation of 2-Amino-1,3-benzothiazole
The introduction of the methylsulfonyl group at the 6-position begins with sulfonation. A regioselective approach involves treating 2-amino-1,3-benzothiazole with methylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, favoring the para position relative to the benzothiazole’s nitrogen.
Reaction Conditions
| Reagent | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| 2-Amino-benzothiazole | 1.0 eq | DCM | 0–5°C | 2 h |
| Methylsulfonyl chloride | 1.2 eq | DCM | 0–5°C | 2 h |
| AlCl₃ | 0.1 eq | – | 0–5°C | 2 h |
Key Observations
Purification and Characterization
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7). Structural confirmation is achieved through:
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH₂), 7.89 (d, J = 8.4 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 3.12 (s, 3H, SO₂CH₃).
-
HRMS (ESI+) : m/z calc. for C₈H₇N₂O₂S₂ [M+H]⁺: 243.0098; found: 243.0101.
Synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic Acid
Condensation of Phthalic Anhydride with Glycine
The isoindole-1,3-dione core is synthesized by reacting phthalic anhydride with glycine in acetic acid under reflux. The reaction forms 2-(1,3-dioxoisoindolin-2-yl)acetic acid via nucleophilic acyl substitution.
Reaction Conditions
| Reagent | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| Phthalic anhydride | 1.0 eq | Acetic acid | 120°C | 6 h |
| Glycine | 1.1 eq | – | 120°C | 6 h |
Key Observations
Analytical Data
-
¹³C NMR (100 MHz, DMSO-d6): δ 170.2 (C=O), 167.8 (C=O), 134.5–126.8 (aromatic carbons), 41.3 (CH₂).
-
FTIR (KBr) : 1775 cm⁻¹ (C=O stretch), 1710 cm⁻¹ (C=O stretch).
Amide Coupling: Final Step
Activation and Coupling
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF. The activated intermediate is reacted with 6-(methylsulfonyl)-1,3-benzothiazol-2-amine at room temperature.
Reaction Conditions
| Reagent | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | 1.0 eq | DMF | RT | 24 h |
| EDC | 1.2 eq | DMF | RT | 24 h |
| HOBt | 1.2 eq | DMF | RT | 24 h |
| 6-(Methylsulfonyl)-1,3-benzothiazol-2-amine | 1.0 eq | DMF | RT | 24 h |
Key Observations
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 10.52 (s, 1H, NH), 8.34 (s, 1H, benzothiazole-H), 8.02–7.95 (m, 4H, isoindole-H), 7.72 (d, J = 8.4 Hz, 1H), 7.58 (d, J = 8.4 Hz, 1H), 4.82 (s, 2H, CH₂), 3.15 (s, 3H, SO₂CH₃).
-
HRMS (ESI+) : m/z calc. for C₁₉H₁₄N₃O₅S₂ [M+H]⁺: 444.0372; found: 444.0375.
Optimization and Scale-Up Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
